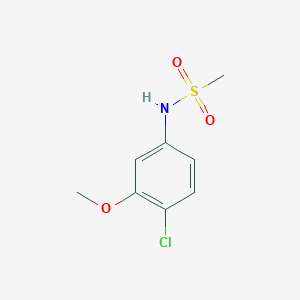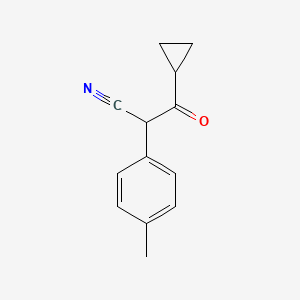
3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile is an organic compound characterized by a cyclopropyl group, a 4-methylphenyl group, and a nitrile group attached to a propanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile typically involves the reaction of cyclopropyl ketones with nitriles under specific conditions. One common method involves the use of cyclopropylmethyl ketone and 4-methylbenzonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl group can introduce steric strain, affecting the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-Cyclopropyl-3-oxopropanoate: Similar in structure but with an ester group instead of a nitrile group.
Cyclopropyl 2-(4-methylphenyl)ethyl ketone: Contains a ketone group instead of a nitrile group.
(2S)-3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one: Contains a thiazolidinone ring instead of a nitrile group.
Uniqueness
3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile is unique due to its combination of a cyclopropyl group, a 4-methylphenyl group, and a nitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C13H13NO |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
3-cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C13H13NO/c1-9-2-4-10(5-3-9)12(8-14)13(15)11-6-7-11/h2-5,11-12H,6-7H2,1H3 |
Clave InChI |
RPXCMLONPOGVFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C#N)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxa-2-azabicyclo[3.2.1]octane](/img/structure/B13154818.png)
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)

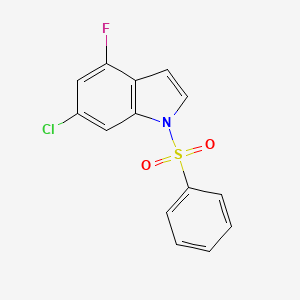
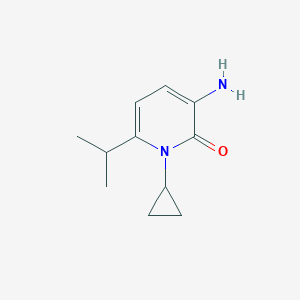
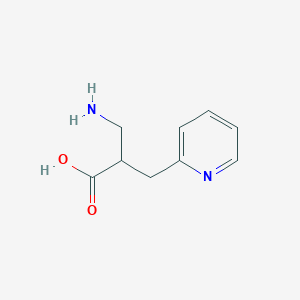
![Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13154853.png)
![2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13154860.png)
![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13154871.png)

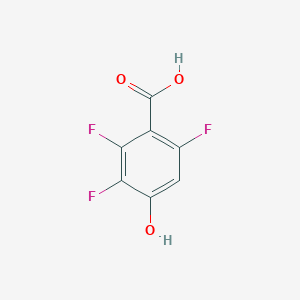
![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
![N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
